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molecular formula C8H8BrN3 B598711 6-Bromo-1-methyl-1h-indazol-4-amine CAS No. 1198438-39-9

6-Bromo-1-methyl-1h-indazol-4-amine

Cat. No. B598711
M. Wt: 226.077
InChI Key: HXCSMEJMVWFFDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09326987B2

Procedure details

6-Bromo-1H-indazol-4-amine (available from Sinova, 300 mg, 1.42 mmol) was dissolved in THF (7.5 ml) and the mixture cooled to 0° C. Sodium hydride (60% in mineral oil) (62 mg) was then slowly added. The mixture was stirred for 15 min, then methyl iodide (221 mg) was added and stirring continued at 0° C. for 3 h. The reaction mixture was quenched by careful addition of methanol (2 ml), then water (10 ml), then extracted into ethyl acetate and the organic layer was concentrated in vacuo. The residue was purified by column chromatography on silica eluting with a gradient of 0-50% ethyl acetate in cyclohexane. Fractions containing desired product were combined and concentrated in vacuo to afford the title compound, 48 mg.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
62 mg
Type
reactant
Reaction Step Two
Quantity
221 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH2:11])[C:5]2[CH:6]=[N:7][NH:8][C:9]=2[CH:10]=1.[H-].[Na+].[CH3:14]I>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([NH2:11])[C:5]2[CH:6]=[N:7][N:8]([CH3:14])[C:9]=2[CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
BrC=1C=C(C=2C=NNC2C1)N
Name
Quantity
7.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
62 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
221 mg
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued at 0° C. for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by careful addition of methanol (2 ml)
EXTRACTION
Type
EXTRACTION
Details
water (10 ml), then extracted into ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica eluting with a gradient of 0-50% ethyl acetate in cyclohexane
ADDITION
Type
ADDITION
Details
Fractions containing desired product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=C(C=2C=NN(C2C1)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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